2-Amino-4,6-dichlorobenzaldehyde
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Overview
Description
2-Amino-4,6-dichlorobenzaldehyde is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 4 and 6 positions, and an amino group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dichlorobenzaldehyde typically involves the chlorination of 2-amino-benzaldehyde. One common method is the Vilsmeier-Haack formylation, which converts 2-amino-4,6-dihydroxybenzaldehyde to this compound . This reaction involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the chlorination of 2-amino-benzaldehyde under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, with careful control of temperature and reaction time to optimize the production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dichlorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of chlorine atoms.
Condensation Reactions: It can undergo condensation reactions with compounds such as 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to form Schiff base ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, phosphorus oxychloride, and dimethylformamide. Reaction conditions often involve refluxing in solvents like chloroform or dichloromethane, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products Formed
Major products formed from reactions with this compound include Schiff base ligands and various substituted aromatic compounds. These products are often of interest for their potential biological activities and applications in materials science.
Scientific Research Applications
2-Amino-4,6-dichlorobenzaldehyde has several scientific research applications:
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and versatility in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dichlorobenzaldehyde and its derivatives often involves interactions with biological macromolecules. For example, Schiff base ligands derived from this compound can bind to metal ions, forming complexes that exhibit biological activity . These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4,6-dichlorobenzaldehyde include:
- 2-Amino-4,5-dichlorobenzaldehyde
- 2-Amino-3,5-dichlorobenzaldehyde
- 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and dichloro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-amino-4,6-dichlorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWPDPWZNATBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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